(3Z)-3-(Methoxymethylidene)-1-methylpiperidine
Description
(3Z)-3-(Methoxymethylidene)-1-methylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features a methoxymethylidene substituent at the 3-position, which introduces a conjugated double bond system with a methoxy group. This structural motif may confer unique physicochemical properties, such as enhanced stability or reactivity, compared to simpler piperidine derivatives.
Properties
IUPAC Name |
(3Z)-3-(methoxymethylidene)-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-3-4-8(6-9)7-10-2/h7H,3-6H2,1-2H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFKDJBAPJINIH-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=COC)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC/C(=C/OC)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Methoxymethylidene)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently reacts with methanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(Methoxymethylidene)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce methyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(3Z)-3-(Methoxymethylidene)-1-methylpiperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers investigate its effects on different molecular targets and pathways to identify potential therapeutic applications.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-(Methoxymethylidene)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3Z)-3-(Methoxymethylidene)-1-methylpiperidine with structurally related compounds, focusing on substituents, molecular weight, and applications:
Key Observations :
- Piperazine derivatives like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione exhibit antiviral activity, suggesting that conjugated substituents (e.g., benzylidene) are critical for bioactivity .
- Core Structure Differences : Piperazine derivatives (two nitrogen atoms in the ring) often display distinct biological roles (e.g., antiviral, anti-inflammatory) compared to piperidine derivatives (one nitrogen), which are more common in CNS-targeting pharmaceuticals (e.g., Paroxetine analogs) .
Biological Activity
(3Z)-3-(Methoxymethylidene)-1-methylpiperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The methoxymethylidene group contributes to its unique reactivity and potential biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The biological activity of this compound may involve:
- Kinase Inhibition : Many piperidine derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling and regulation. The inhibition of specific kinases can lead to altered cellular processes such as proliferation and apoptosis.
- Antiviral Activity : Compounds derived from similar scaffolds have demonstrated antiviral properties, particularly against coronaviruses by inhibiting main proteases essential for viral replication.
Pharmacological Effects
The pharmacological profile of this compound has not been extensively documented in the literature. However, related compounds show a variety of effects:
- Antitumor Activity : Some piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Certain analogs exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| C1N46 | M pro inhibitor | 1.87 | Non-covalent binding |
| Compound X | Kinase inhibition | 0.4 | ATP pocket binding |
| Compound Y | Antiviral | 6.99 | Protease inhibition |
Case Studies
- Inhibition of Kinases : A study on a series of piperidine derivatives showed significant inhibition of various kinases involved in cancer progression. The derivatives were tested using fluorescence polarization assays to determine their IC50 values, revealing low nanomolar potency against specific targets.
- Antiviral Screening : A recent investigation utilized click chemistry to synthesize piperazine-based compounds that exhibited promising anti-SARS-CoV-2 activity. The findings suggest that modifications in the methoxymethylidene position could enhance antiviral efficacy.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance:
- Structure-Activity Relationship (SAR) studies indicate that small changes in substituents can lead to significant variations in potency against specific biological targets.
- Docking Studies : Computational analyses predict that this compound may bind effectively to target proteins involved in disease pathways, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
